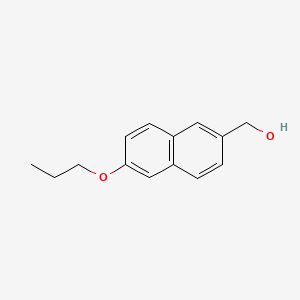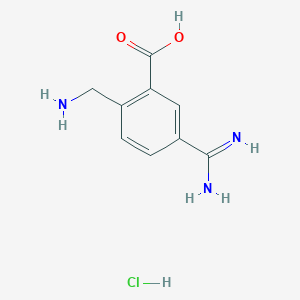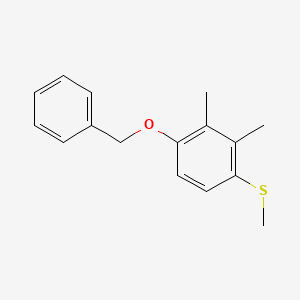
(6-Propoxynaphthalen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Propoxynaphthalen-2-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a propoxy group at the 6-position and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Propoxynaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Bromination: Naphthalene is brominated to form 6-bromonaphthalene.
Nucleophilic Substitution: The 6-bromonaphthalene undergoes nucleophilic substitution with propanol to form 6-propoxynaphthalene.
Formylation: The 6-propoxynaphthalene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 6-propoxynaphthalene-2-carbaldehyde.
Reduction: Finally, the formyl group is reduced to a hydroxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and efficiency. Large-scale production may also employ continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Propoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: (6-Propoxynaphthalen-2-yl)carboxylic acid.
Reduction: (6-Propoxynaphthalen-2-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Propoxynaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Propoxynaphthalen-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(6-Ethoxynaphthalen-2-yl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(6-Butoxynaphthalen-2-yl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (6-Propoxynaphthalen-2-yl)methanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophobicity and steric effects, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(6-propoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H16O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-9,15H,2,7,10H2,1H3 |
Clé InChI |
KEJSGSYJQUNJBG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)



![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)



